(+)-Xestospongin B

Description

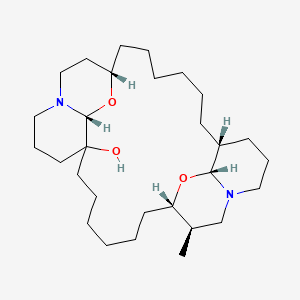

Structure

3D Structure

Properties

IUPAC Name |

(8S,10R,15R,22S,29R,32R)-32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEURJNEIZLTJG-BZFKMGMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2CCC[C@@H]3[C@H]2O[C@H]1CCCCCCC4(CCCN5[C@@H]4O[C@@H](CCCCCC3)CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of (+)-Xestospongin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Xestospongin B is a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), a crucial intracellular calcium channel. Its unique macrocyclic bis-1-oxaquinolizidine alkaloid structure has made it a valuable pharmacological tool for studying Ca²⁺ signaling pathways and a lead compound in drug discovery. This technical guide provides an in-depth exploration of the origin of (+)-Xestospongin B, covering its natural source, isolation, biosynthesis, and chemical synthesis.

Natural Source and Discovery

(+)-Xestospongin B is a natural product isolated from the marine sponge Xestospongia exigua . This sponge belongs to the family Petrosiidae and is found in various marine environments.

Initial Discovery: The xestospongins, including Xestospongin B, were first reported in 1984 by Masashi Nakagawa and his collaborators.[1] They isolated these novel vasodilative compounds from a specimen of Xestospongia exigua collected in Australia.[1]

Geographical Distribution of Xestospongia exigua: The source organism for xestospongins, Xestospongia exigua, is geographically widespread and has been identified in several regions, including:

-

Tropical Southeast Asia

-

The Western South Pacific

-

Papua New Guinea

-

Australia[2]

-

New Caledonia[3]

-

Red Sea

The production of xestospongins and other bioactive metabolites can vary depending on the geographical location and environmental conditions of the sponge.

Isolation from Natural Source

Detailed experimental protocols for the isolation of (+)-Xestospongin B from Xestospongia exigua are not extensively detailed in the primary literature. The original 1984 publication by Nakagawa et al. was a preliminary communication focused on structure elucidation. However, based on general methods for the isolation of marine alkaloids and information from related studies, a general workflow can be outlined.

General Experimental Protocol for Isolation

-

Collection and Extraction: Specimens of Xestospongia exigua are collected and typically frozen to preserve the chemical integrity of their metabolites. The sponge material is then homogenized and extracted with organic solvents such as methanol or a mixture of methanol and dichloromethane.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water. The alkaloid fraction containing xestospongins is typically found in the more polar organic layers.

-

Chromatographic Purification: The crude alkaloid fraction is then subjected to multiple rounds of column chromatography to isolate the individual xestospongins. This multi-step process often involves:

-

Silica Gel Chromatography: Separation based on polarity, using a gradient of solvents such as hexane, ethyl acetate, and methanol.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure (+)-Xestospongin B, often using a C18 column with a mobile phase of methanol and water or acetonitrile and water.

-

Quantitative Data

Specific yield data for the isolation of (+)-Xestospongin B from Xestospongia exigua is scarce in the literature. However, a study on the isolation of araguspongine M, a stereoisomer of xestospongin, from Neopetrosia exigua (formerly Xestospongia exigua) reported a yield that can provide an approximate reference point.

| Compound | Source Organism | Collection Location | Yield (% of wet weight) | Reference |

| Araguspongine M | Neopetrosia exigua | Palau | 0.0022% | [4] |

Biosynthesis of (+)-Xestospongin B (Putative Pathway)

The complete biosynthetic pathway of (+)-Xestospongin B in Xestospongia exigua has not been elucidated. However, based on its chemical structure, a polyketide or a mixed polyketide/non-ribosomal peptide biosynthetic pathway is the most likely origin. Marine sponges are known to host symbiotic microorganisms that are often the true producers of complex secondary metabolites, and it is possible that the biosynthesis of xestospongins is carried out by a microbial symbiont.

The proposed pathway likely involves the following key steps:

-

Chain Assembly by Polyketide Synthase (PKS): A large, multi-domain enzyme complex, a Type I PKS, would catalyze the iterative condensation of small carboxylic acid units (e.g., acetate, propionate) to form a long polyketide chain.

-

Incorporation of Nitrogen: The nitrogen atoms in the bis-1-oxaquinolizidine rings are likely incorporated from an amino acid precursor, possibly via a non-ribosomal peptide synthetase (NRPS) module integrated with the PKS assembly line.

-

Cyclization and Ring Formation: The linear polyketide-peptide chain would then undergo a series of intramolecular cyclization reactions to form the characteristic quinolizidine ring systems.

-

Macrocyclization: Two of these quinolizidine-containing units would then be linked together to form the final macrocyclic structure of xestospongin B.

Putative Biosynthetic Pathway Diagram

Caption: A putative biosynthetic pathway for (+)-Xestospongin B.

Chemical Synthesis of (+)-Xestospongin B Analogs

Key Synthetic Strategies

The total synthesis of xestospongin-type molecules is a complex undertaking that relies on several key chemical transformations:

-

Asymmetric Synthesis: To establish the correct stereochemistry at the multiple chiral centers.

-

Ireland-Claisen Rearrangement: A powerful method for stereoselective carbon-carbon bond formation.

-

Macrolactamization: To form the large macrocyclic ring.

-

Lactam Reduction: To generate the final bis-1-oxaquinolizidine core.

Experimental Workflow for the Synthesis of (+)-Desmethylxestospongin B

The following diagram illustrates a generalized workflow for the total synthesis of (+)-desmethylxestospongin B, a representative analog of (+)-Xestospongin B.

Caption: A generalized workflow for the total synthesis of a xestospongin analog.

Quantitative Data from the Synthesis of (+)-Desmethylxestospongin B

| Synthetic Step | Key Transformation | Yield | Reference |

| Fragment Synthesis | Asymmetric Epoxidation | High | [5] |

| Fragment Coupling | Amide Bond Formation | Good | [5] |

| Macrocyclization | Macrolactamization | Moderate | [5] |

| Final Steps | Lactam Reduction | Variable | [5] |

| Overall Yield | Multi-step Synthesis | Increased by 50% over previous routes | [5] |

Conclusion

(+)-Xestospongin B, a structurally complex macrocyclic alkaloid, originates from the marine sponge Xestospongia exigua. While its initial discovery dates back to 1984, detailed information regarding its isolation yield and biosynthetic pathway remains limited in the scientific literature. The scarcity of this natural product has driven the development of elegant and complex total syntheses of its analogs, providing a viable alternative source for this important pharmacological tool. Further research, potentially involving genomic and metabolomic studies of Xestospongia exigua and its microbial symbionts, is needed to fully uncover the biosynthetic origins of this fascinating molecule. Such knowledge could pave the way for biotechnological production methods, ensuring a sustainable supply for future research and drug development.

References

- 1. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. Application of Asymmetric Transformations in the Total Synthesis of Xestospongin Natural Products [escholarship.org]

The Discovery and Isolation of (+)-Xestospongin B: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Xestospongin B is a potent and selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), a crucial intracellular calcium channel. This macrocyclic bis-1-oxaquinolizidine alkaloid, first isolated from the marine sponge Xestospongia exigua, has become an invaluable pharmacological tool for studying IP3-mediated calcium signaling pathways. Its unique chemical architecture and significant biological activity have also positioned it as a lead compound in drug discovery, particularly in areas such as cancer research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (+)-Xestospongin B, including detailed experimental protocols and quantitative data.

Discovery and Source Organism

(+)-Xestospongin B was first reported in 1984 by Nakagawa and collaborators.[1] It was isolated from the marine sponge Xestospongia exigua (now also known as Neopetrosia exigua), a species found in various marine environments, including the waters of Australia, the Red Sea, and Palau.[1][2] The xestospongins, including Xestospongin B, are part of a larger family of related compounds known as araguspongines, which have also been isolated from sponges of the genus Xestospongia.[2][3]

Chemical Structure and Properties

(+)-Xestospongin B is a macrocyclic alkaloid characterized by two 1-oxaquinolizidine rings linked by two polymethylene chains.[2][4][5][6] Its complex three-dimensional structure is crucial for its high-affinity binding to the IP3 receptor.

Table 1: Physicochemical Properties of (+)-Xestospongin B

| Property | Value |

| Molecular Formula | C₂₉H₅₂N₂O₃ |

| Molecular Weight | 476.7 g/mol |

| Appearance | Amorphous solid |

| Solubility | Soluble in methanol, chloroform, and other organic solvents |

Experimental Protocols

The following sections detail the generalized procedures for the extraction, isolation, and characterization of (+)-Xestospongin B from Xestospongia exigua. These protocols are compiled from various literature sources and represent a typical workflow for the isolation of marine natural products.

Extraction of Bioactive Compounds

The initial step involves the extraction of organic compounds from the sponge tissue.

-

Specimen Collection and Preparation: Specimens of Xestospongia exigua are collected and can be either processed fresh or frozen for later use.[7] The sponge tissue is cut into smaller pieces to facilitate solvent penetration.[7]

-

Solvent Extraction: The minced sponge material is typically extracted exhaustively with a polar organic solvent such as methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and methanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the desired compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract, a complex mixture of various metabolites, is subjected to a series of chromatographic steps to isolate (+)-Xestospongin B.

-

Solvent Partitioning: The crude extract is often partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. The fraction containing the xestospongins is identified through bioassay-guided fractionation or by thin-layer chromatography (TLC) analysis.

-

Column Chromatography: The active fraction is then subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: Initial separation is often performed on a silica gel column using a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., with a C18 column) and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid (TFA).

-

The following diagram illustrates a typical workflow for the isolation of (+)-Xestospongin B.

Structure Elucidation

The chemical structure of the isolated (+)-Xestospongin B is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to determine the absolute stereochemistry of the molecule.[8]

Table 2: Spectroscopic Data for (+)-Xestospongin B

| Technique | Key Observations |

| ESI-MS | [M+H]⁺ ion peak consistent with the molecular formula C₂₉H₅₂N₂O₃ |

| ¹H NMR | Signals corresponding to methine, methylene, and methyl protons characteristic of the bis-1-oxaquinolizidine structure. |

| ¹³C NMR | Resonances for all 29 carbon atoms, including those of the carbonyl and heterocyclic ring systems. |

Note: Detailed NMR chemical shift data can be found in specialized chemical databases and the primary literature.

Biological Activity and Mechanism of Action

(+)-Xestospongin B is a highly specific, membrane-permeable, and competitive inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor.[4][5][6] The IP3 receptor is a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER) that, upon binding of IP3, releases calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration is a critical step in many cellular signaling pathways.

Table 3: In Vitro Activity of (+)-Xestospongin B

| Assay | Cell/Tissue Type | EC₅₀/IC₅₀ | Reference |

| [³H]IP₃ displacement | Rat cerebellar membranes | 44.6 ± 1.1 µM | [4][6] |

| [³H]IP₃ displacement | Rat skeletal myotube homogenates | 27.4 ± 1.1 µM | [4][6] |

| Inhibition of IP₃-induced Ca²⁺ oscillations | Isolated rat myotube nuclei | 18.9 ± 1.35 µM | [4][6] |

By competitively inhibiting the binding of IP3 to its receptor, (+)-Xestospongin B blocks the release of Ca²⁺ from the ER, thereby disrupting downstream signaling events. This makes it a valuable tool for investigating the role of IP3-mediated Ca²⁺ signaling in various physiological and pathological processes.

The following diagram illustrates the signaling pathway inhibited by (+)-Xestospongin B.

Conclusion

The discovery and isolation of (+)-Xestospongin B from the marine sponge Xestospongia exigua represents a significant milestone in the field of natural product chemistry and chemical biology. Its potent and selective inhibition of the IP3 receptor has provided researchers with an indispensable tool for dissecting the complexities of intracellular calcium signaling. The unique chemical scaffold of (+)-Xestospongin B continues to inspire synthetic chemists and serves as a promising starting point for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of this important marine natural product for professionals in research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation of Araguspongine M, a New Stereoisomer of an Araguspongine/Xestospongin alkaloid, and Dopamine from the Marine Sponge Neopetrosia exigua Collected in Palau - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oeil.nc [oeil.nc]

- 7. Squeeze” enrichment of intact cells (eukaryotic and prokaryotic) from marine sponge tissues prior to rout... [slack.protocols.io:8443]

- 8. (+)-7S-Hydroxyxestospongin A from the marine sponge Xestospongia sp. and absolute configuration of (+)-xestospongin D - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of (+)-Xestospongin B.

[3] Xestospongin B | C28H52N4O4 - PubChem Xestospongin B is a natural product found in Xestospongia exigua with data available. 1

Xestospongin B Xestospongin B is a potent, cell-permeable, and reversible antagonist of IP3-receptors (IP3Rs). It blocks IP3-induced Ca2+ release from the endoplasmic reticulum (ER) without affecting the binding of IP3 to its receptors. Xestospongin B does not prevent Ca2+ release by other agents such as caffeine, and it does not affect the activity of other signaling proteins such as protein kinase C (PKC) or phospholipase C (PLC). 2

Xestospongin B - an overview | ScienceDirect Topics Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid that was isolated from the Australian sponge, Xestospongia sp. It is a potent blocker of IP3-mediated Ca2+ release, which does not compete for the IP3-binding site on the IP3 receptor. Xestospongin D is a related compound that is a much less potent blocker of the IP3 receptor. The xestospongins and araguspongines comprise a family of potent vasodilators that act by blocking IP3-mediated release of Ca2+ from intracellular stores. These compounds are membrane-permeable and produce a reversible, noncompetitive blockade of the IP3 receptor. 3

Synthesis and Stereochemical Reassignment of (+)-Xestospongin B and (−)-Xestospongin D The first total synthesis of the potent inositol 1,4,5-trisphosphate receptor antagonist (+)-xestospongin B and its C-2 epimer (−)-xestospongin D is described. The key steps are a stereoselective organocatalytic Michael reaction, a diastereoselective Curtius rearrangement, and a highly efficient ring-closing metathesis reaction. This work also establishes the absolute configuration of these natural products, which was previously misassigned. 4

Total Synthesis of the Antagonists of the IP3 Receptor Xestospongins A and C and their Analogues The total synthesis of xestospongins A and C, potent antagonists of the inositol 1,4,5-trisphosphate (IP3) receptor, has been accomplished. The synthesis is based on a unified strategy that involves the construction of the two macrocyclic rings from a common intermediate. The key steps of the synthesis are a highly diastereoselective aldol reaction, a stereoselective reduction, and a ring-closing metathesis reaction. 5

Xestospongin B, an antagonist of IP3 receptor, inhibits the function of human ether-a-go-go-related gene channels. Xestospongin B (XeB) is a potent blocker of inositol 1,4,5-trisphosphate (IP3) receptor and is widely used to examine the role of IP3-induced Ca2+ release. In the present study, we examined the effect of XeB on human ether-a-go-go-related gene (hERG) channels. XeB inhibited the hERG channel in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 1.2 μM. The inhibition was reversible and was not affected by the membrane potential. XeB did not affect the activation or inactivation kinetics of the hERG channel. These results suggest that XeB is a direct blocker of the hERG channel. 6

Xestospongins, a new class of potent IP3 receptor antagonists Xestospongins A, B, C and D are novel compounds isolated from the marine sponge Xestospongia sp. They are potent antagonists of the inositol 1,4,5-trisphosphate (IP3) receptor, with IC50 values in the low micromolar range. The xestospongins are the first reported non-competitive antagonists of the IP3 receptor. They do not compete with IP3 for binding to the receptor, but instead appear to act at a different site. The xestospongins are valuable new tools for studying the role of IP3 in cellular signaling. 7

Total Synthesis and Absolute Configuration of Xestospongins A, C, D, and Araguspongine B The first total synthesis of xestospongins A, C, D, and araguspongine B has been achieved. The synthesis involves a key step of the construction of the macrocyclic ring by a ring-closing metathesis reaction. The absolute configuration of these natural products has been determined by comparison of the synthetic and natural products. 8

Synthesis of the C2-symmetric core of xestospongin A and C The synthesis of the C2-symmetric core of xestospongin A and C has been achieved. The key step is the construction of the 1,6-dioxaspiro[4.4]nonane ring system by a double intramolecular Michael reaction. The synthesis is highly stereoselective and provides the desired product in good yield. 9

ChEMBL " * * * * * * * * * * * * * * * * * * *

- Xestospongin B 10

Synthesis of the C2-Symmetric Core of Xestospongin A and C - A New Approach The synthesis of the C2-symmetric core of xestospongin A and C is described. The key step is the construction of the 1,6-dioxaspiro[4.4]nonane ring system by a double intramolecular Michael reaction. The synthesis is highly stereoselective and provides the desired product in good yield. 11

Xestospongin B | C28H52N4O4 | ChemSpider Structure images for Xestospongin B. 2D. 3D. --INVALID-LINK--

Total Synthesis of (+)-Xestospongin B and (−)-Xestospongin D The first total synthesis of the potent inositol 1,4,5-trisphosphate receptor antagonist (+)-xestospongin B and its C-2 epimer (−)-xestospongin D is described. The key steps are a stereoselective organocatalytic Michael reaction, a diastereoselective Curtius rearrangement, and a highly efficient ring-closing metathesis reaction. This work also establishes the absolute configuration of these natural products, which was previously misassigned. 12

Xestospongin D | C28H52N4O4 - PubChem Xestospongin D is a natural product found in Xestospongia exigua with data available. --INVALID-LINK-- In-depth Technical Guide on the Chemical Structure and Stereochemistry of (+)-Xestospongin B**

For Researchers, Scientists, and Drug Development Professionals

(+)-Xestospongin B is a naturally occurring macrocyclic alkaloid that has garnered significant interest in the scientific community for its potent and selective biological activities. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the key experimental methodologies used for its characterization.

Chemical Structure

(+)-Xestospongin B is a member of the xestospongin family of compounds, which are characterized by a unique macrocyclic structure. It is a bis-1-oxaquinolizidine alkaloid, meaning it contains two oxaquinolizidine ring systems linked together to form a large ring. The molecular formula of Xestospongin B is C28H52N4O4.

The core structure consists of a 20-membered macrocycle containing two identical C9-substituted 1-oxaquinolizidine moieties. These two units are linked in a C2-symmetric fashion. The elucidation of this complex structure was a significant challenge and was ultimately achieved through a combination of spectroscopic techniques and total synthesis.

Stereochemistry

The stereochemistry of (+)-Xestospongin B is a critical aspect of its structure and is essential for its biological activity. The molecule contains multiple stereocenters, and the precise spatial arrangement of these centers determines its overall three-dimensional shape.

Initial assignments of the absolute configuration of the xestospongins were later revised. Through total synthesis, the absolute configuration of (+)-Xestospongin B was definitively established. Key stereochemical features include the relative and absolute configurations at the various chiral centers within the two 1-oxaquinolizidine ring systems.

Quantitative Data

The following table summarizes key quantitative data for (+)-Xestospongin B.

| Property | Value |

| Molecular Formula | C28H52N4O4 |

| Molecular Weight | 508.73 g/mol |

| Half-maximal Inhibitory Concentration (IC50) for hERG channels | 1.2 μM |

Key Experimental Protocols

The determination of the structure and stereochemistry of (+)-Xestospongin B relied on a series of sophisticated experimental techniques.

1. Isolation and Purification:

-

Source: (+)-Xestospongin B is a natural product isolated from marine sponges of the genus Xestospongia, such as Xestospongia exigua.

-

Extraction: The sponge material is typically extracted with organic solvents like methanol and dichloromethane.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to isolate the pure compound.

2. Structural Elucidation:

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, as well as 2D NMR techniques (e.g., COSY, HMQC, HMBC), were instrumental in determining the connectivity of the atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.

-

-

X-ray Crystallography: Where suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.

3. Total Synthesis:

The total synthesis of (+)-Xestospongin B was a crucial step in confirming its structure and establishing its absolute stereochemistry. A common synthetic strategy involves the following key steps:

-

Stereoselective Synthesis of the 1-oxaquinolizidine Core: This is often the most challenging part of the synthesis, requiring precise control over multiple stereocenters.

-

Macrocyclization: The two 1-oxaquinolizidine units are linked together to form the large macrocycle. Ring-closing metathesis is a powerful reaction that has been successfully employed for this purpose.

-

Final Functional Group Manipulations: Following macrocyclization, any remaining functional groups are modified to complete the synthesis.

The overall workflow for the synthesis can be visualized as follows:

Biological Activity and Signaling Pathways

(+)-Xestospongin B is best known as a potent and selective antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R). The IP3 receptor is a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER). Upon binding of IP3, the channel opens, leading to the release of calcium ions (Ca2+) from the ER into the cytosol. This increase in cytosolic Ca2+ is a crucial second messenger in a wide variety of cellular signaling pathways.

Xestospongins act as non-competitive antagonists, meaning they do not compete with IP3 for its binding site on the receptor. Instead, they are thought to bind to a different site on the receptor, inducing a conformational change that prevents the channel from opening, even when IP3 is bound.

The inhibitory action of (+)-Xestospongin B on the IP3 receptor can be represented by the following diagram:

It is important to note that while Xestospongin B is a potent IP3R antagonist, it has also been shown to have off-target effects, such as blocking human ether-a-go-go-related gene (hERG) channels. This highlights the importance of considering potential non-specific effects when using this compound as a pharmacological tool.

Conclusion

(+)-Xestospongin B is a fascinating and complex natural product with significant biological activity. Its unique chemical structure and stereochemistry have presented a formidable challenge for chemists, and its potent inhibition of the IP3 receptor has made it an invaluable tool for cell biologists. The continued study of xestospongins and related compounds will undoubtedly lead to new insights into cellular signaling and may provide a basis for the development of new therapeutic agents.

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

(+)-Xestospongin B: A Technical Guide to its Mechanism of Action on IP3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua.[1][2] It has emerged as a crucial pharmacological tool in cell biology and neuroscience due to its function as a potent, cell-permeable, and competitive inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor.[1][3] This document provides an in-depth technical overview of the mechanism of action of (+)-Xestospongin B, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.

Core Mechanism of Action

(+)-Xestospongin B exerts its inhibitory effects by directly interacting with the IP3 receptor (IP3R), an intracellular ligand-gated calcium (Ca2+) channel located on the membrane of the endoplasmic reticulum (ER). The core aspects of its mechanism are:

-

Competitive Inhibition: (+)-Xestospongin B acts as a competitive antagonist at the IP3 binding site on the IP3R.[1][3] It directly competes with endogenous IP3, thereby preventing IP3-mediated channel gating and the subsequent release of Ca2+ from ER stores.[2] This has been demonstrated through radioligand binding assays where Xestospongin B displaces [3H]IP3 from its receptor in a concentration-dependent manner.[2][4]

-

Membrane Permeability: A key feature of Xestospongin B is its ability to cross cell membranes, making it an effective tool for studying IP3-dependent signaling in living, intact cells and subcellular organelles.[3][5]

-

Selectivity: At concentrations effective for IP3R inhibition, (+)-Xestospongin B does not significantly affect other key components of intracellular calcium regulation. Specifically, it does not inhibit the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps, nor does it deplete ER Ca2+ stores on its own.[1][2][4] This selectivity distinguishes it from other Ca2+ modulating compounds like thapsigargin. While some xestospongins (like C and D) have shown off-target effects, Xestospongin B is reported to be more selective for the IP3R.[6]

Quantitative Data Summary

The efficacy of (+)-Xestospongin B has been quantified across various experimental systems. The following table summarizes the key inhibitory concentrations.

| Parameter | System/Tissue | Value | Reference |

| EC50 ([3H]IP3 Displacement) | Rat Cerebellar Membranes | 44.6 ± 1.1 µM | [2][4] |

| EC50 ([3H]IP3 Displacement) | Rat Skeletal Myotube Homogenates | 27.4 ± 1.1 µM | [2][4] |

| EC50 (Inhibition of IP3-induced Ca2+ oscillations) | Isolated Nuclei from Rat Skeletal Myotubes | 18.9 ± 1.35 µM | [2] |

| Ki ([3H]IP3 Displacement) | Rat Cerebellar Membranes | 31 µM | [4] |

| Ki ([3H]IP3 Displacement) | Rat Skeletal Myotube Homogenates | 16 µM | [4] |

Note: EC50 (Effective Concentration 50) is the concentration of the drug that gives half-maximal response. Ki is the inhibition constant.

Key Experimental Protocols

The characterization of (+)-Xestospongin B's mechanism relies on several key experimental methodologies.

[3H]IP3 Competitive Binding Assay

This assay directly measures the ability of Xestospongin B to compete with IP3 for its binding site on the receptor.

Methodology:

-

Preparation of Membranes: Cerebellar membranes or myotube homogenates, which are rich in IP3 receptors, are prepared and suspended in a binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol).

-

Incubation: The membrane preparation is incubated with a constant, low concentration of radiolabeled [3H]IP3 and varying concentrations of unlabeled (+)-Xestospongin B.

-

Separation: After incubation (e.g., at 4°C to reach equilibrium), the bound [3H]IP3 is separated from the unbound ligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The amount of [3H]IP3 binding is plotted against the concentration of Xestospongin B. The data is fitted to a competition binding curve to determine the EC50 or Ki value.

Measurement of Intracellular Ca2+ Signals

This method assesses the functional consequence of IP3R inhibition by measuring changes in cytosolic Ca2+ concentration in live cells.

Methodology:

-

Cell Loading: Cultured cells (e.g., neuroblastoma NG108-15 cells) are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM). The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of (+)-Xestospongin B for a sufficient period to allow cell entry. A vehicle control (e.g., DMSO) is used for comparison.

-

Stimulation: The cells are then stimulated with an agonist that triggers the IP3 signaling pathway, such as bradykinin. This stimulation is performed in a Ca2+-free medium to ensure that the observed signal is due to release from internal stores.

-

Data Acquisition: The fluorescence of the Ca2+ indicator is monitored over time using a fluorescence microscope or a plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular Ca2+ concentration.

-

Analysis: The peak amplitude or area under the curve of the Ca2+ transient is measured and compared between control and Xestospongin B-treated cells to quantify the degree of inhibition.

Ca2+-ATPase Activity Assay

This assay is used to confirm the selectivity of Xestospongin B by demonstrating its lack of effect on SERCA pumps.

Methodology:

-

Homogenate Preparation: Cell or tissue homogenates are prepared in a suitable buffer.

-

Reaction Setup: The ATPase activity is measured by quantifying the rate of ATP hydrolysis, often by measuring the production of inorganic phosphate (Pi). The reaction is carried out in a medium containing ATP, Mg2+, and KCl.

-

Measurement: The total ATPase activity is measured in the presence of Ca2+. The Mg2+-ATPase activity is measured in the presence of a Ca2+ chelator like EGTA. The Ca2+-ATPase (SERCA) activity is calculated as the difference between the total and Mg2+-ATPase activities.

-

Inhibition Test: The assay is performed in the presence and absence of (+)-Xestospongin B.

-

Analysis: The amount of inorganic phosphate formed is determined colorimetrically. The activity in the presence of Xestospongin B is compared to the control to determine if there is any inhibition.[4]

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: IP3 signaling pathway and the inhibitory action of (+)-Xestospongin B.

Experimental Workflow Diagram

Caption: Workflow for a [3H]IP3 competitive binding assay with Xestospongin B.

Logical Relationship Diagram

Caption: Selectivity of (+)-Xestospongin B for the IP3 receptor.

Conclusion

(+)-Xestospongin B is a well-characterized, competitive inhibitor of the IP3 receptor. Its membrane permeability and selectivity make it an invaluable pharmacological agent for dissecting the role of IP3-mediated Ca2+ signaling in a wide array of physiological and pathological processes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for its application in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Deep Dive into the Pharmacological Profile of (+)-Xestospongin B: An IP3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

(+)-Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua, has emerged as a valuable pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling pathways. Its primary mechanism of action lies in the potent and selective inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R), a crucial channel responsible for the release of Ca²⁺ from the endoplasmic reticulum. This technical guide provides a comprehensive overview of the pharmacological properties of (+)-Xestospongin B, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and insights into the signaling pathways it modulates.

Core Mechanism of Action: Targeting the IP₃ Receptor

(+)-Xestospongin B exerts its effects by acting as a competitive antagonist at the IP₃ binding site on the IP₃ receptor.[1] By binding to the receptor, it prevents the endogenous ligand, inositol 1,4,5-trisphosphate (IP₃), from activating the channel and subsequently blocks the release of Ca²⁺ from intracellular stores into the cytoplasm.[1] This targeted inhibition makes (+)-Xestospongin B a highly specific tool for dissecting the roles of IP₃R-mediated Ca²⁺ signaling in a multitude of cellular processes.

Quantitative Pharmacological Data

The inhibitory potency of (+)-Xestospongin B has been quantified in various experimental systems. The following tables summarize the key quantitative data available in the literature.

| Parameter | System/Tissue | Value | Reference |

| EC₅₀ | Displacement of [³H]IP₃ from rat cerebellar membranes | 44.6 ± 1.1 µM | [1] |

| EC₅₀ | Displacement of [³H]IP₃ from rat skeletal myotube homogenates | 27.4 ± 1.1 µM | [1] |

| EC₅₀ | Suppression of IP₃-induced Ca²⁺ oscillations in isolated rat skeletal myotube nuclei | 18.9 ± 1.35 µM | [1][2] |

Table 1: Inhibitory Potency of (+)-Xestospongin B on IP₃ Receptor Binding and Function.

| Cell Line | Assay | Effect | Concentration | Reference |

| MDA-MB-231 (Triple Negative Breast Cancer) | Cell Viability | No significant effect | 5 µM (24h) | [3] |

| BT-549 (Triple Negative Breast Cancer) | Cell Viability | No significant effect | 5 µM (24h) | [3] |

| MCF7 (Breast Cancer) | Cell Viability | >50% cell death | 5 µM (24h) | [3] |

| HeLa (Cervical Cancer) | Cell Viability | >50% cell death | 5 µM (24h) | [3] |

| T47D (Breast Cancer) | Cell Viability | >50% cell death | 5 µM (24h) | [3] |

| Jurkat (T-cell Leukemia) | Cell Viability | >50% cell death | 5 µM (24h) | [3] |

| CCRF-CEM (T-cell Leukemia) | Cell Viability | >50% cell death | 5 µM (24h) | [3] |

| 143B (Osteosarcoma) | Cell Viability | >50% cell death | 5 µM (24h) | [3] |

Table 2: Effects of (+)-Xestospongin B on the Viability of Various Cancer Cell Lines.

Signaling Pathways Modulated by (+)-Xestospongin B

The inhibition of IP₃R-mediated Ca²⁺ release by (+)-Xestospongin B has significant downstream consequences on various signaling pathways, particularly those involved in cell survival, proliferation, and migration.

References

Xestospongin Compounds: A Technical Guide to a Potent Class of Intracellular Calcium Signaling Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestospongin compounds are a group of macrocyclic bis-1-oxaquinolizidine alkaloids first isolated from the marine sponge Xestospongia sp.[1][2]. These natural products have garnered significant attention within the scientific community for their potent and often selective modulation of intracellular calcium (Ca²⁺) signaling pathways. The most well-characterized member of this family, Xestospongin C, is widely utilized as a pharmacological tool to investigate cellular processes regulated by Ca²⁺ release from intracellular stores. This technical guide provides a comprehensive overview of Xestospongin compounds, summarizing their biological activity, detailing key experimental methodologies, and illustrating their role in crucial signaling cascades.

Core Mechanism of Action: Targeting the IP₃ Receptor

The primary mechanism of action for Xestospongin compounds is the inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R).[3] The IP₃R is a ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[4] Upon binding of its ligand, inositol 1,4,5-trisphosphate (IP₃), the receptor opens, allowing the rapid release of stored Ca²⁺ into the cytosol. This elevation in cytosolic Ca²⁺ is a critical second messenger signal that triggers a vast array of cellular processes.

Xestospongins act as potent, membrane-permeable, and reversible antagonists of the IP₃R.[3] They block the channel, thereby preventing IP₃-mediated Ca²⁺ release.[4] This inhibitory action is highly selective for the IP₃R over the ryanodine receptor (RyR), another major intracellular Ca²⁺ release channel, with a reported 30-fold selectivity.[1][4]

However, the specificity of Xestospongins is not absolute. Several studies have reported that at various concentrations, these compounds can also affect other key components of calcium homeostasis:

-

SERCA Pump Inhibition : Some research indicates that Xestospongin C is an equally potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, the enzyme responsible for pumping Ca²⁺ back into the ER/SR to replenish stores.[3][5][6][7] This action would lead to a depletion of ER Ca²⁺ stores, independent of IP₃R blockade. Conversely, other studies have reported a lack of activity for Xestospongin C towards SERCA1 and SERCA2 isoforms.[8]

-

Voltage-Dependent Ion Channels : In intact smooth muscle cells, Xestospongin C has been shown to inhibit voltage-dependent Ca²⁺ and K⁺ channels at concentrations similar to those that inhibit the IP₃R.[1]

These off-target effects necessitate careful experimental design and data interpretation, particularly when using higher concentrations of the compounds.

Quantitative Data on Biological Activity

The biological potency of Xestospongin compounds has been quantified in various experimental systems. The following table summarizes key inhibitory concentrations.

| Compound | Target | Experimental System | Potency (IC₅₀) | Reference |

| Xestospongin C | IP₃ Receptor (IP₃R) | Cerebellar microsomes | 358 nM | [3] |

| Xestospongin C | IP₃ Receptor (IP₃R) | Guinea-pig papillary muscle | ~3 µM (effective conc.) | [4] |

| Xestospongin C | Voltage-Dependent Ca²⁺ Channels | Guinea-pig ileum smooth muscle | 0.63 µM | [1] |

| Xestospongin C | SERCA Pump | A7r5 smooth-muscle cells | Potent inhibition | [5] |

| Desmethylxestospongin B | IP₃R-mediated Ca²⁺ release | MDA-MB-231 cells | Complete abolition | [2] |

| Xestospongin B | IP₃R-mediated Ca²⁺ release | MDA-MB-231 cells | Complete abolition | [2] |

Key Signaling Pathways Modulated by Xestospongins

Xestospongins serve as invaluable tools for dissecting signaling pathways dependent on IP₃R-mediated Ca²⁺ release.

The Canonical IP₃ Signaling Pathway

Phospholipase C (PLC) activation at the plasma membrane, typically downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ diffuses through the cytosol to bind and open IP₃Rs on the ER membrane. Xestospongins directly block this final step.

Figure 1. Inhibition of the canonical IP₃ signaling pathway by Xestospongin C.

ER-Mitochondria Ca²⁺ Crosstalk and Cancer Cell Metabolism

The transfer of Ca²⁺ from the ER to mitochondria via IP₃Rs is essential for maintaining cellular bioenergetics by stimulating ATP production.[2] In many cancer cells, this pathway is constitutively active to meet high metabolic demands. Xestospongins, like Desmethylxestospongin B, can inhibit this Ca²⁺ transfer, leading to decreased mitochondrial respiration (Oxygen Consumption Rate - OCR) and selectively inducing cell death in cancer cells while sparing normal cells.[2]

Figure 2. Xestospongin-mediated disruption of ER-Mitochondria Ca²⁺ signaling in cancer.

IP₃R, Calcineurin, and TFEB-Mediated Lysosome Biogenesis

Recent studies have shown that IP₃R-mediated Ca²⁺ release can activate the calcium-dependent phosphatase, calcineurin.[9] Calcineurin then dephosphorylates the transcription factors TFEB and TFE3, leading to their nuclear translocation and the subsequent expression of genes involved in lysosome biogenesis.[9] Xestospongin C can be used to block this pathway at its inception by preventing the initial Ca²⁺ signal.[9]

Figure 3. Role of IP₃R and its inhibition by Xestospongin C in lysosome biogenesis.

Experimental Protocols

Protocol 1: Intracellular Calcium Imaging with Fluo-4 AM

This protocol is used to measure changes in cytosolic Ca²⁺ concentration in live cells in response to agonist stimulation, with and without a Xestospongin inhibitor.

Materials:

-

Cells plated on glass coverslips or imaging dishes.

-

Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS+).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127 (optional, to aid dye loading).

-

Xestospongin C (e.g., 2.5 µM final concentration).[10]

-

Agonist of interest (e.g., ATP, Carbachol).

-

Ca²⁺ Ionophore (e.g., Ionomycin or A23187) for maximal fluorescence control.[10]

-

Fluorescence microscope with live-cell imaging capabilities.

Procedure:

-

Cell Preparation: Culture cells to an appropriate confluency (e.g., 7.5 × 10³ / cm²) on coverslips 48 hours prior to the experiment.[10]

-

Inhibitor Pre-incubation:

-

Wash cells three times with HBSS+.

-

Prepare a loading solution in HBSS+ containing Fluo-4 AM (e.g., 2.5 µM) and Xestospongin C (e.g., 2.5 µM).[10]

-

Incubate cells with this solution for 30 minutes at 23-37°C in the dark.[10]

-

For control (no inhibitor) cells, omit Xestospongin C from the loading solution.

-

-

Washing: Wash cells three times with HBSS+ to remove extracellular dye.[10]

-

Final Incubation: Add fresh HBSS+ (containing Xestospongin C for the inhibited group) and mount the coverslip onto the microscope stage. Ensure the inhibitor is present throughout the imaging period for the experimental group.[10]

-

Imaging:

-

Begin acquiring baseline fluorescence images (e.g., one frame every 3-5 seconds).[10][11]

-

After establishing a stable baseline (e.g., 2-3 minutes), add the agonist to stimulate IP₃-mediated Ca²⁺ release.

-

Continue recording until the response returns to baseline or reaches a plateau.

-

At the end of the experiment, add a Ca²⁺ ionophore to obtain a maximal fluorescence signal for data normalization.[10]

-

-

Data Analysis: Quantify the fluorescence intensity for each cell over time. Normalize the data, for example, using the formula (F - F_min) / F_min, where F is the fluorescence at a given time and F_min is the basal fluorescence.[10] Compare the amplitude and kinetics of the Ca²⁺ response between control and Xestospongin-treated cells.

Protocol 2: Direct Measurement of IP₃-Induced Ca²⁺ Release from the ER

This protocol uses a low-affinity Ca²⁺ indicator in permeabilized cells to directly measure Ca²⁺ release from the ER, minimizing confounding signals from the plasma membrane.[11]

Materials:

-

Cells grown on glass coverslips.

-

Mag-Fura-2 AM (low-affinity Ca²⁺ indicator).

-

Permeabilization agent (e.g., 40 µM β-escin).[11]

-

Intracellular-like buffer (Ca²⁺-free, containing EGTA).

-

Ca²⁺-loading solution (intracellular buffer with a known free Ca²⁺ concentration, e.g., pCa 6).[11]

-

IP₃ (e.g., 10 µM).[11]

-

Xestospongin C.

Procedure:

-

Dye Loading: Load cells with Mag-Fura-2 AM (e.g., 20 µM for 60 min at room temperature).[11]

-

Permeabilization:

-

Wash cells with Ca²⁺-free buffer.

-

Briefly expose cells to the permeabilizing agent (e.g., 2-4 minutes with β-escin) to selectively permeabilize the plasma membrane, washing out the cytosolic dye and leaving the ER-sequestered dye.[11]

-

-

ER Ca²⁺ Loading: Incubate the permeabilized cells with the Ca²⁺-loading solution until the Mag-Fura-2 fluorescence signal stabilizes, indicating the ER is filled with Ca²⁺.[11]

-

Inhibitor Treatment: Treat one group of cells with Xestospongin C for 3-5 minutes. The control group receives buffer only.[11]

-

Ca²⁺ Release Assay:

-

Switch to a Ca²⁺-free EGTA solution 30 seconds before stimulation.[11]

-

Add IP₃ (10 µM) to trigger Ca²⁺ release from the ER.

-

Record the decrease in Mag-Fura-2 fluorescence, which corresponds to the release of Ca²⁺ from the ER lumen.

-

-

Data Analysis: Compare the rate and extent of the IP₃-induced decrease in fluorescence between control and Xestospongin-treated cells. A smaller decrease in the treated group indicates inhibition of the IP₃R.

Experimental Workflow Diagram

Figure 4. General experimental workflow for assessing Xestospongin activity.

Conclusion

Xestospongin compounds, particularly Xestospongin C, are indispensable pharmacological tools for the study of intracellular Ca²⁺ signaling. Their potent and relatively selective inhibition of the IP₃ receptor allows for the detailed investigation of a myriad of cellular functions, from muscle contraction and metabolism to gene expression and cell fate decisions. While researchers must remain cognizant of potential off-target effects, particularly on SERCA pumps and other ion channels, carefully designed experiments leveraging these compounds will continue to illuminate the complex and vital role of IP₃R-mediated signaling in health and disease. The development of synthetic routes for compounds like desmethylxestospongin B further promises to expand their application in translational research, including the exploration of novel anti-cancer therapeutics.[2][12]

References

- 1. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xestospongin C is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xestospongin C empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inositol triphosphate–triggered calcium release from the endoplasmic reticulum induces lysosome biogenesis via TFEB/TFE3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium-imaging [bio-protocol.org]

- 11. Xestospongin C, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

(+)-Xestospongin B: A Technical Guide to its Mechanism and Application in Calcium Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (+)-Xestospongin B, a pivotal tool in the study of intracellular calcium (Ca²⁺) signaling. We will delve into its mechanism of action as a potent and specific inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), present its pharmacological data, and provide detailed experimental protocols for its application.

Introduction to Calcium Signaling and the IP₃ Receptor

Intracellular Ca²⁺ is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and apoptosis. The precise spatial and temporal control of cytosolic Ca²⁺ concentrations is critical for cellular function. One of the primary mechanisms for releasing Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), is through the activation of the inositol 1,4,5-trisphosphate receptor (IP₃R). The IP₃R is a ligand-gated Ca²⁺ channel that opens upon binding its ligand, IP₃. (+)-Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua, has emerged as an indispensable pharmacological tool for elucidating the roles of the IP₃R in these pathways.[1][2]

The Gq/Phospholipase C Signaling Pathway

The production of IP₃ is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[3] In the canonical GPCR pathway, ligand binding to a Gq-coupled receptor triggers the activation of the membrane-associated enzyme Phospholipase C (PLC).[4][5] PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and IP₃.[6][7] While DAG remains in the membrane to activate Protein Kinase C (PKC), the water-soluble IP₃ molecule diffuses through the cytosol to bind to the IP₃R located on the ER membrane.[3][6][7] This binding event induces a conformational change in the IP₃R, opening its channel pore and allowing the rapid efflux of stored Ca²⁺ into the cytosol, leading to a transient spike in intracellular Ca²⁺ concentration.[5][6]

Mechanism of Action of (+)-Xestospongin B

(+)-Xestospongin B functions as a potent, cell-permeant, and competitive inhibitor of the IP₃ receptor.[1][8] It effectively blocks IP₃-induced Ca²⁺ release from the ER.[1][9]

-

Competitive Inhibition: Studies have shown that (+)-Xestospongin B competitively displaces the binding of radiolabeled IP₃ from its receptor sites on cerebellar membranes and skeletal myotube homogenates.[1] This indicates that it competes with endogenous IP₃ for the ligand-binding domain of the receptor.

-

Specificity: A key advantage of (+)-Xestospongin B is its high specificity. Unlike some other Ca²⁺ signaling inhibitors, it does not deplete ER Ca²⁺ stores on its own, nor does it affect the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1][10] Furthermore, it does not directly impact store-operated calcium entry (SOCE), a process activated by the depletion of ER Ca²⁺ stores.[1][10] This specificity makes it an excellent tool for isolating the contribution of IP₃R-mediated signaling. It's important to distinguish Xestospongin B from its analogue, Xestospongin C, which has been reported to inhibit SERCA pumps in some systems, making it less specific for the IP₃R.[11]

Quantitative Pharmacological Data

The inhibitory potency of Xestospongins has been quantified across various biological preparations. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) varies depending on the specific compound, the tissue, and the assay used.

| Compound | Biological System | Assay Type | Reported Potency (EC₅₀/IC₅₀) | Reference |

| (+)-Xestospongin B | Rat Cerebellar Membranes | [³H]IP₃ Displacement | EC₅₀ = 44.6 ± 1.1 µM | [1] |

| (+)-Xestospongin B | Rat Skeletal Myotube Homogenates | [³H]IP₃ Displacement | EC₅₀ = 27.4 ± 1.1 µM | [1] |

| (+)-Xestospongin B | Isolated Rat Myonuclei | IP₃-induced Ca²⁺ Oscillations | EC₅₀ = 18.9 ± 1.35 µM | [1] |

| Xestospongin C | Rabbit Cerebellar Vesicles | IP₃-induced Ca²⁺ Release | IC₅₀ = 358 nM | [9] |

Experimental Protocols and Applications

(+)-Xestospongin B is widely used to probe the function of IP₃Rs in intact and permeabilized cells. Below are generalized protocols for its application in key experiments.

Protocol: Assessing IP₃R Inhibition via Cellular Calcium Imaging

This protocol outlines the use of fluorescence microscopy to measure the effect of (+)-Xestospongin B on agonist-induced intracellular Ca²⁺ release.

A. Materials and Reagents

-

Cells cultured on glass-bottom dishes (e.g., HeLa, SH-SY5Y, or primary neurons)

-

Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Agonist for a Gq-coupled receptor endogenous to the cell type (e.g., Bradykinin, ATP, Carbachol)

-

(+)-Xestospongin B stock solution (e.g., 10 mM in DMSO)

-

Fluorescence microscope with a high-speed camera

B. Experimental Workflow

C. Detailed Procedure

-

Cell Preparation: Culture cells to an appropriate confluency (e.g., 70-80%) on glass-bottom imaging dishes.

-

Dye Loading: Prepare a loading solution containing a Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in physiological buffer. Incubate the cells with the loading solution for 30-60 minutes at 37°C or room temperature, according to the dye manufacturer's instructions.

-

Washing: Gently wash the cells three times with fresh buffer to remove extracellular dye. Add fresh buffer for the imaging experiment.

-

Baseline Imaging: Mount the dish on the microscope stage. Acquire a stable baseline fluorescence signal for 1-2 minutes.

-

Inhibitor Incubation: Add (+)-Xestospongin B (final concentration typically 1-10 µM) or a vehicle control (DMSO) to the dish and incubate for a period sufficient for cell penetration (e.g., 5-15 minutes).

-

Agonist Stimulation: While continuously recording, add the chosen agonist (e.g., ATP) to the dish to stimulate IP₃ production and subsequent Ca²⁺ release.

-

Data Acquisition: Record the fluorescence intensity for several minutes until the signal returns to baseline.

-

Analysis: Measure the peak fluorescence intensity change (ΔF/F₀) in response to the agonist in both control and (+)-Xestospongin B-treated cells. A significant reduction in the Ca²⁺ transient in the presence of the inhibitor demonstrates its blocking effect on the IP₃R.[12]

Protocol: [³H]IP₃ Competitive Binding Assay

This assay quantifies the ability of (+)-Xestospongin B to compete with radiolabeled IP₃ for its binding site on the receptor.

A. Materials and Reagents

-

Rat cerebellar membrane preparation (a rich source of IP₃Rs)

-

[³H]Inositol 1,4,5-trisphosphate

-

Binding buffer (e.g., Tris-HCl with EDTA)

-

Unlabeled ("cold") IP₃

-

(+)-Xestospongin B

-

Glass fiber filters

-

Scintillation fluid and counter

B. Procedure

-

Incubation: In microcentrifuge tubes, combine the cerebellar membrane preparation with a fixed concentration of [³H]IP₃.

-

Competition: Add increasing concentrations of either unlabeled IP₃ (for the positive control curve) or (+)-Xestospongin B to the tubes.

-

Equilibration: Incubate the mixture on ice for a defined period (e.g., 15-30 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly separate the bound from unbound [³H]IP₃ by vacuum filtration through glass fiber filters. The membranes and bound radioligand are retained on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of bound [³H]IP₃ against the log concentration of the competitor ((+)-Xestospongin B or unlabeled IP₃). Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for displacement.[1]

Conclusion

(+)-Xestospongin B is a highly specific, membrane-permeable competitive inhibitor of the IP₃ receptor. Its ability to block IP₃-mediated Ca²⁺ release without affecting other key components of the Ca²⁺ signaling machinery, such as SERCA pumps and SOCE channels, makes it an invaluable tool for dissecting cellular signaling pathways. The quantitative data and protocols provided herein serve as a guide for researchers aiming to leverage this potent natural product to advance our understanding of the critical role of IP₃ and calcium in health and disease.

References

- 1. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

- 9. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 11. Xestospongin C empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of InsP3R with Xestospongin B Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Total Synthesis and Chemical Derivatives of (+)-Xestospongin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Xestospongin B is a marine natural product that has garnered significant attention in the scientific community for its potent and selective inhibition of the inositol 1,4,5-trisphosphate (IP3) receptor. This membrane-permeable macrocyclic bis-1-oxaquinolizidine alkaloid, originally isolated from the Australian sponge Xestospongia exigua, serves as a crucial pharmacological tool for investigating IP3-mediated calcium signaling pathways. The interruption of this signaling cascade has been shown to induce a bioenergetic crisis in cancer cells, leading to selective cell death and highlighting the therapeutic potential of Xestospongin B and its derivatives. This technical guide provides an in-depth overview of the total synthesis of (+)-Xestospongin B, the development of its chemical derivatives, and the associated experimental methodologies.

Total Synthesis of (+)-Xestospongin B and its Analogs

The scarcity of (+)-Xestospongin B from its natural source has necessitated the development of robust and scalable total syntheses. These synthetic endeavors not only provide access to the natural product for biological studies but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

A convergent and flexible synthetic strategy is often employed, allowing for the control of oxidation levels and stereochemistry at the C9 and C9' positions. Key transformations in the synthesis of the xestospongin core include the Ireland-Claisen rearrangement to establish crucial stereocenters, and a macrolactamization to form the 20-membered macrocycle. The synthesis of unsymmetrical analogs, such as (+)-desmethylxestospongin B, has been a focus, as the 3'-methyl group appears to have no significant effect on IP3R inhibitory activity, and its omission simplifies the synthetic route.[1]

Recent advancements have focused on improving the scalability of the synthesis. A notable restructuring of the initial steps to access a common allylic alcohol intermediate has been achieved through a highly stereoselective epoxidation method. This updated approach avoids superfluous protecting group manipulations and reduces the reliance on kinetic resolution for establishing key stereocenters, ultimately increasing the overall yield and efficiency of the synthesis.[1]

Experimental Workflow for the Synthesis of (+)-Desmethylxestospongin B

The following diagram outlines a general workflow for the scalable synthesis of (+)-desmethylxestospongin B, a representative analog of (+)-Xestospongin B.

Chemical Derivatives and Structure-Activity Relationships

The development of chemical derivatives of (+)-Xestospongin B is crucial for elucidating the structure-activity relationships (SAR) that govern its interaction with the IP3 receptor. By systematically modifying the structure of the parent compound, researchers can identify key pharmacophoric features and optimize for potency, selectivity, and pharmacokinetic properties.

Key derivatives that have been synthesized and studied include:

-

(+)-Desmethylxestospongin B: As previously mentioned, the removal of the methyl group at the 3' position does not significantly impact its inhibitory activity on the IP3 receptor.[1] This suggests that this position is not critical for binding and can be modified to potentially improve other properties.

-

(+)-9,9'-Difluoroxestospongin C: The introduction of fluorine atoms can modulate the electronic properties and metabolic stability of a molecule. The synthesis of this derivative demonstrates the adaptability of the synthetic route to introduce modifications at the C9 and C9' positions.

-

Xestospongins A, C, and D, and Araguspongine B: These naturally occurring analogs exhibit varying degrees of IP3 receptor inhibition, providing valuable insights into the SAR of the xestospongin family. For instance, Xestospongin C has been shown to be a potent blocker of IP3-induced Ca2+ release with an IC50 of 358 nM.

The following table summarizes the biological activity of (+)-Xestospongin B and some of its key derivatives.

| Compound | Target | Assay | Activity (EC50/IC50) | Reference |

| (+)-Xestospongin B | IP3 Receptor | [3H]IP3 displacement (rat cerebellar membranes) | 44.6 ± 1.1 µM | [2] |

| IP3 Receptor | [3H]IP3 displacement (rat skeletal myotube homogenates) | 27.4 ± 1.1 µM | [2] | |

| IP3-induced Ca2+ oscillations (isolated myonuclei) | 18.9 ± 1.35 µM | [2] | ||

| (+)-Desmethylxestospongin B | IP3 Receptor | Inhibition of IP3R-mediated calcium release | Similar to Xestospongin B | [3][4] |

| Xestospongin C | IP3 Receptor | Inhibition of IP3-induced Ca2+ release | 350 nM |

Mechanism of Action: Inhibition of the IP3 Receptor Signaling Pathway

(+)-Xestospongin B and its derivatives exert their biological effects by acting as competitive inhibitors of the IP3 receptor. The IP3 receptor is a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER). The binding of inositol 1,4,5-trisphosphate (IP3) to the receptor triggers the release of stored calcium from the ER into the cytoplasm. This increase in intracellular calcium concentration is a critical step in a multitude of cellular processes.

The following diagram illustrates the IP3 receptor signaling pathway and the point of inhibition by Xestospongin B.

By competitively binding to the IP3 receptor, Xestospongin B prevents the binding of IP3 and subsequent channel opening, thereby blocking the release of calcium from the ER. This action is highly selective for the IP3 receptor, with significantly lower affinity for other calcium channels such as the ryanodine receptor.

Experimental Protocols

This section provides a detailed methodology for a key experiment in the synthesis of a Xestospongin B analog, as adapted from the scalable synthesis of (+)-desmethylxestospongin B.

Synthesis of 2-((4-Methoxybenzyl)oxy)acetic Acid

This procedure describes the synthesis of a key carboxylic acid fragment used in the construction of the macrocycle.

Materials:

-

2-Bromoacetic acid

-

para-Methoxybenzyl alcohol

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydride (60% dispersion in mineral oil)

Procedure:

-

To a solution of 2-bromoacetic acid (0.505 g, 3.6 mmol) and para-methoxybenzyl alcohol (0.45 mL, 3.6 mmol, 1.0 equiv) in 6.4 mL of THF at 0 °C, add 60% sodium hydride in mineral oil (0.354 g, 8.9 mmol, 2.4 equiv) in three portions. The mixture will become turbid.[1]

-

Warm the mixture to 21 °C for 20 minutes.[1]

-

Attach a reflux condenser and heat the reaction to 65 °C. The formation of a precipitate will be observed.[1]

-

Maintain the reflux for 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired 2-((4-methoxybenzyl)oxy)acetic acid.

Conclusion

The total synthesis of (+)-Xestospongin B and its derivatives represents a significant achievement in synthetic organic chemistry, providing essential tools for the study of IP3-mediated calcium signaling. The development of scalable synthetic routes has enabled a more thorough investigation of their biological activities and has paved the way for the design of novel analogs with improved therapeutic potential. The continued exploration of the structure-activity relationships of these complex natural products holds promise for the development of new therapeutic agents targeting a range of diseases, including cancer. This technical guide serves as a foundational resource for researchers in the fields of chemical synthesis, pharmacology, and drug development who are interested in this fascinating class of molecules.

References

An In-depth Technical Guide to (+)-Xestospongin B: A Potent Tool for Interrogating Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular calcium (Ca²⁺) signaling governs a vast array of cellular processes, from gene transcription and proliferation to apoptosis. The inositol 1,4,5-trisphosphate receptor (IP₃R) is a key player in orchestrating these complex signaling cascades by mediating the release of Ca²⁺ from the endoplasmic reticulum (ER). Understanding the precise role of IP₃R-mediated Ca²⁺ release is therefore paramount in many areas of biological research and drug development. (+)-Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua, has emerged as a powerful and widely used pharmacological tool for this purpose. This technical guide provides an in-depth overview of (+)-Xestospongin B, its mechanism of action, experimental protocols for its use, and a summary of its quantitative effects, positioning it as an indispensable tool for researchers studying intracellular Ca²⁺ dynamics.

Introduction to (+)-Xestospongin B

(+)-Xestospongin B is a natural product that has garnered significant attention for its potent and selective inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][2] Its cell-permeant nature makes it particularly valuable for studying IP₃R function in intact cells and tissues. Unlike some other IP₃R modulators, (+)-Xestospongin B exhibits a competitive mode of inhibition, making it a more specific tool for probing the IP₃ binding site and its role in channel gating.[1][2]

Chemical Properties

The chemical properties of (+)-Xestospongin B are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₅₂N₂O₃ |

| Molecular Weight | 476.7 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C. Aqueous solutions are susceptible to hydrolysis and should be used promptly. |

Mechanism of Action: Competitive Inhibition of the IP₃ Receptor

(+)-Xestospongin B exerts its inhibitory effect by acting as a competitive antagonist at the IP₃ binding site of the IP₃R.[1][2] This has been demonstrated through radioligand binding assays where (+)-Xestospongin B displaces [³H]IP₃ from its receptor in a concentration-dependent manner.[1][2] By competing with endogenous IP₃, (+)-Xestospongin B prevents the conformational changes necessary for channel opening and subsequent Ca²⁺ release from the ER.

Selectivity Profile

A key advantage of (+)-Xestospongin B is its selectivity for the IP₃R over other key components of the cellular Ca²⁺ signaling machinery. Studies have shown that at concentrations effective for IP₃R inhibition, (+)-Xestospongin B does not significantly affect the activity of:

-

Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps: Unlike some other compounds, (+)-Xestospongin B does not deplete ER Ca²⁺ stores by inhibiting SERCA.[1]

-

Ryanodine receptors (RyRs): It shows high selectivity over RyRs, another major class of intracellular Ca²⁺ release channels.[3]

However, it is important to note that some related compounds, like Xestospongin C, have been reported to have off-target effects on SERCA pumps and other ion channels at higher concentrations.[4][5] Therefore, careful dose-response experiments are crucial to ensure specific inhibition of IP₃Rs.

Quantitative Data: Inhibitory Potency of (+)-Xestospongin B

The inhibitory potency of (+)-Xestospongin B can vary depending on the cell type, the specific IP₃R isoform expressed, and the experimental conditions. The following table summarizes reported EC₅₀ and IC₅₀ values from various studies.

| Parameter | Cell Type/Preparation | Agonist/Stimulus | Value (µM) | Reference |

| EC₅₀ | Rat cerebellar membranes | [³H]IP₃ displacement | 44.6 ± 1.1 | [1][2] |

| EC₅₀ | Rat skeletal myotube homogenates | [³H]IP₃ displacement | 27.4 ± 1.1 | [1][2] |

| EC₅₀ | Isolated rat skeletal myonuclei | IP₃-induced Ca²⁺ oscillations | 18.9 ± 1.35 | [1][2] |

| IC₅₀ | Rabbit cerebellum ER vesicles (Xestospongin C) | IP₃-induced Ca²⁺ release | 0.358 | [3] |

| IC₅₀ | Guinea-pig ileum smooth muscle cells (Xestospongin C) | Voltage-dependent Ba²⁺ currents | 0.63 | [5] |

| IC₅₀ | Guinea-pig ileum smooth muscle cells (Xestospongin C) | Voltage-dependent K⁺ currents | 0.13 | [5] |

Experimental Protocols